molecular formula C12H11FN2O2 B8791361 2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B8791361
M. Wt: 234.23 g/mol
InChI Key: NGFXMQNVHNCHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

2-fluoro-5-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H11FN2O2/c1-8-5-15(7-14-8)11-4-10(13)9(6-16)3-12(11)17-2/h3-7H,1-2H3

InChI Key

NGFXMQNVHNCHKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C(=C2)F)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 11.4 mL) was added dropwise to a suspension of 2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (8.85 g) in THF (180 mL) in a nitrogen atmosphere at −15° C., and the reaction solution was stirred for 1 hour. Water was added to the reaction mixture, and the mixture was stirred at room temperature for 10 minutes. Then, a 5 N aqueous solution of sodium hydroxide and ethyl acetate were added to the mixture and the organic layer was partitioned. The resulting organic layer was made acidic with 5 N aqueous hydrochloric acid, and the mixture was stirred. Then, the mixture was neutralized with 5 N aqueous sodium hydroxide and the organic layer was partitioned. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate) to obtain 3.32 g of the title compound. Properties data of the compound are as follows.
Quantity
11.4 mL
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reactant
Reaction Step One
Name
2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
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8.85 g
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reactant
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180 mL
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solvent
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[Compound]
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aqueous solution
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reactant
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